molecular formula C7H12ClN3 B1602817 2-Methylbenzene-1,3,5-triamine trihydrochloride CAS No. 634-87-7

2-Methylbenzene-1,3,5-triamine trihydrochloride

Cat. No. B1602817
CAS RN: 634-87-7
M. Wt: 173.64 g/mol
InChI Key: KAHLWTMQZHOWRN-UHFFFAOYSA-N
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Description

2-Methylbenzene-1,3,5-triamine trihydrochloride, also known by its CAS number 634-87-7, is a chemical compound with the formula C7H14Cl3N3 and a molecular weight of 246.57 . It is used in various scientific research applications due to its multifunctional properties.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=C (C=C (C=C1N)N)N.Cl.Cl.Cl .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

2-Methylbenzene-1,3,5-triamine trihydrochloride has a wide range of applications in scientific research. It is used as a ligand in protein binding studies, as it can bind to a variety of proteins and other molecules. It has also been used in the synthesis of various organic compounds, including drugs and pharmaceuticals. In addition, it has been used in studies of enzyme kinetics and in the study of metabolic pathways.

Mechanism of Action

2-Methylbenzene-1,3,5-triamine trihydrochloride acts as a ligand in protein binding studies, and its mechanism of action is based on its ability to bind to a variety of proteins and other molecules. It binds to proteins through covalent and non-covalent interactions, and it can also form hydrogen bonds with certain molecules. The binding of this compound to proteins can affect their structure and function, and this can be used to study the effects of binding on the proteins.
Biochemical and Physiological Effects
This compound has been used in studies of enzyme kinetics and metabolic pathways. Its binding to proteins can affect their structure and function, and this can be used to study the effects of binding on the proteins. In addition, this compound has been used to study the effects of drugs and other compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Methylbenzene-1,3,5-triamine trihydrochloride is a versatile reagent that can be used in a variety of synthetic reactions. It is also a water-soluble compound, which makes it easy to use in laboratory experiments. However, it is important to note that this compound is an exothermic reaction and can cause burns if not handled properly. In addition, it can be difficult to obtain pure this compound, as it can be contaminated with other compounds.

Future Directions

The use of 2-Methylbenzene-1,3,5-triamine trihydrochloride in scientific research is still relatively new, and there are many potential future directions for research. For example, this compound could be used to study the effects of drugs and other compounds on biochemical and physiological processes. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of organic compounds. Finally, further research could be conducted to explore the mechanisms of action of this compound and its potential to bind to a variety of proteins and other molecules.

Safety and Hazards

The safety information available indicates that 2-Methylbenzene-1,3,5-triamine trihydrochloride may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methylbenzene-1,3,5-triamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c1-4-6(9)2-5(8)3-7(4)10;;;/h2-3H,8-10H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCYGFJWHTQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901033932
Record name 2-Methyl-1,3,5-benzenetriamine trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

634-87-7
Record name 2-Methyl-1,3,5-benzenetriamine trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901033932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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